2-Amino-N-[(benzylcarbamoyl)methyl]acetamide
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Overview
Description
2-Amino-N-[(benzylcarbamoyl)methyl]acetamide is a chemical compound with the molecular formula C11H15N3O2. It is used primarily for research purposes and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[(benzylcarbamoyl)methyl]acetamide involves the reaction of benzyl isocyanate with glycine methyl ester hydrochloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[(benzylcarbamoyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or carbamates.
Scientific Research Applications
2-Amino-N-[(benzylcarbamoyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-N-[(benzylcarbamoyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-methylacetamide
- Benzylcarbamoyl derivatives
- N-[(Benzylcarbamoyl)methyl]acetamide
Uniqueness
2-Amino-N-[(benzylcarbamoyl)methyl]acetamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-amino-N-[2-(benzylamino)-2-oxoethyl]acetamide |
InChI |
InChI=1S/C11H15N3O2/c12-6-10(15)14-8-11(16)13-7-9-4-2-1-3-5-9/h1-5H,6-8,12H2,(H,13,16)(H,14,15) |
InChI Key |
RMLANVRSNGOOGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CNC(=O)CN |
Origin of Product |
United States |
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